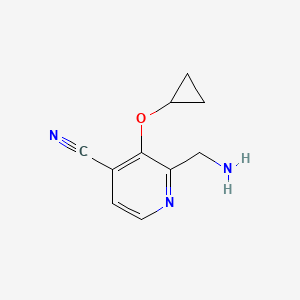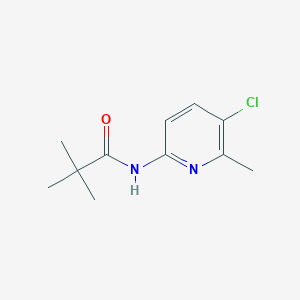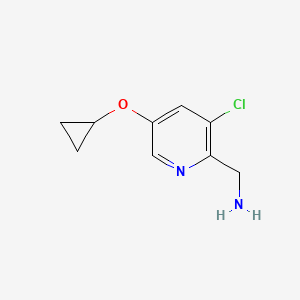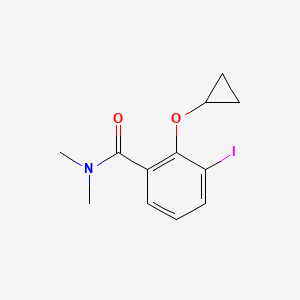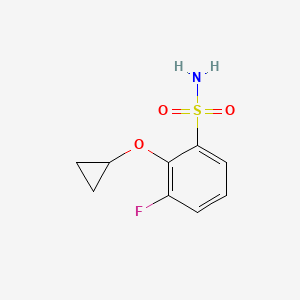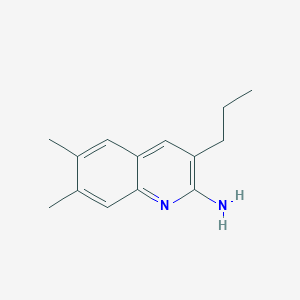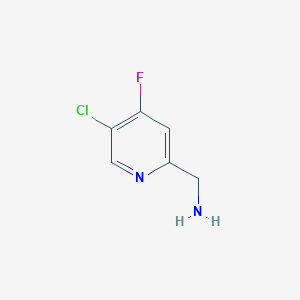
4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13IN2O2 and a molecular weight of 332.136 g/mol It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylpicolinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of iodine or iodine-containing reagents under controlled temperature and pressure conditions to ensure the selective iodination of the desired position on the picolinamide ring .
Industrial Production Methods
Industrial production methods for 4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product quality .
化学反応の分析
Types of Reactions
4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamide derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
科学的研究の応用
4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
作用機序
The mechanism of action of 4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine: This compound shares a similar structure but differs in the position of the functional groups and the presence of an amine group instead of an amide group.
4-Cyclopropoxy-6-iodo-N,N-dimethylpicolinamide: This compound has the iodine atom at a different position on the picolinamide ring, leading to different chemical and biological properties.
Uniqueness
4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its combination of a cyclopropoxy group, an iodine atom, and a dimethylpicolinamide moiety makes it a valuable compound for various research applications .
特性
分子式 |
C11H13IN2O2 |
|---|---|
分子量 |
332.14 g/mol |
IUPAC名 |
4-cyclopropyloxy-5-iodo-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13IN2O2/c1-14(2)11(15)9-5-10(8(12)6-13-9)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChIキー |
NYQKSXVGECUHRA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


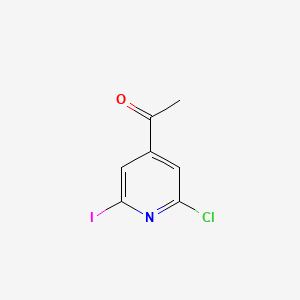
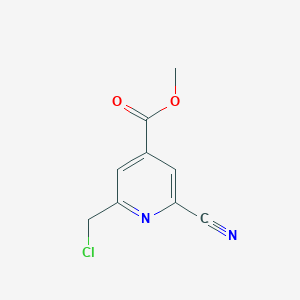
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
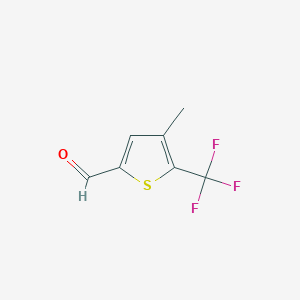
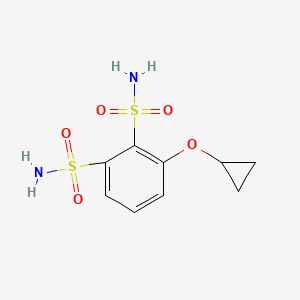
![Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate](/img/structure/B14846216.png)
